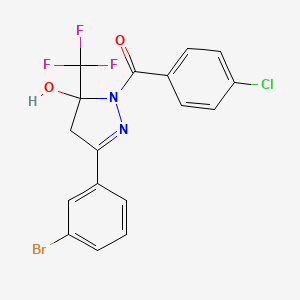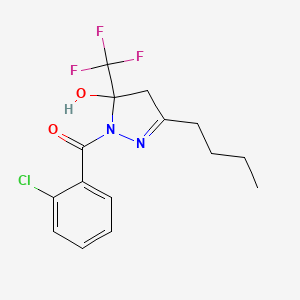
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Übersicht
Beschreibung
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as CTBTP, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol functions as a fluorescent probe by binding to metal ions through its pyrazolone moiety, resulting in a change in fluorescence intensity. As a photosensitizer, this compound absorbs light energy and transfers it to oxygen molecules, generating reactive oxygen species that can induce cell death. As an inhibitor of protein tyrosine phosphatase 1B, this compound binds to the active site of the enzyme, preventing its activity and leading to an increase in insulin sensitivity.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for metal ions, making it a promising candidate for use in biological systems. Its ability to induce cell death through photodynamic therapy has also been demonstrated in vitro and in vivo. However, further studies are needed to determine its potential effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is its high sensitivity and selectivity for metal ions, making it a useful tool for the detection of metal ions in biological samples. Its low toxicity also makes it a safe option for use in biological systems. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. One area of interest is the development of this compound-based sensors for the detection of metal ions in living cells. Another potential direction is the optimization of this compound as a photosensitizer for use in photodynamic therapy. Additionally, further studies are needed to determine the potential applications of this compound as an inhibitor of protein tyrosine phosphatase 1B for the treatment of type 2 diabetes.
In conclusion, this compound is a promising chemical compound that has shown potential for a variety of scientific research applications. Its high sensitivity and selectivity for metal ions, low toxicity, and potential as a photosensitizer and inhibitor of protein tyrosine phosphatase 1B make it an attractive option for further study and development.
Wissenschaftliche Forschungsanwendungen
3-butyl-1-(2-chlorobenzoyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. It has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer. Additionally, this compound has shown potential as an inhibitor of protein tyrosine phosphatase 1B, a target for the treatment of type 2 diabetes.
Eigenschaften
IUPAC Name |
[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-2-3-6-10-9-14(23,15(17,18)19)21(20-10)13(22)11-7-4-5-8-12(11)16/h4-5,7-8,23H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMGXENCDKXJTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




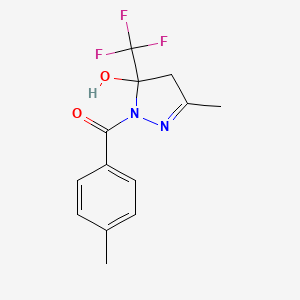
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B3983268.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3983276.png)
![ethyl 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B3983296.png)
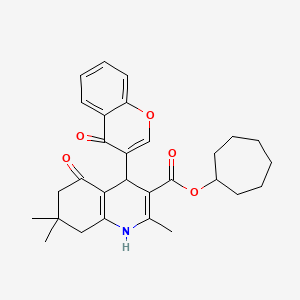
![N-(2-ethylhexyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3983309.png)
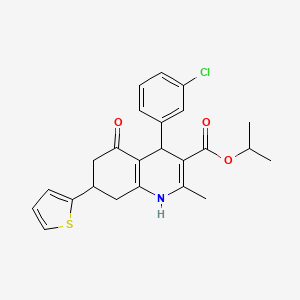

![2-(4-methylphenyl)-5-(2-thienyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B3983331.png)
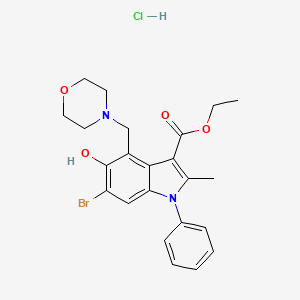
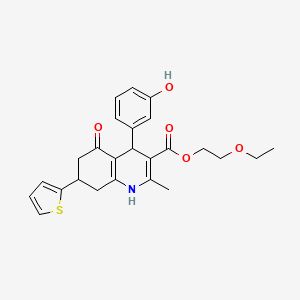
![3,4-dimethoxy-N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}benzamide](/img/structure/B3983338.png)
